molecular formula C4H8ClN3O B6181198 2-(4H-1,2,4-triazol-3-yl)ethan-1-ol hydrochloride CAS No. 2613388-66-0

2-(4H-1,2,4-triazol-3-yl)ethan-1-ol hydrochloride

Cat. No.: B6181198
CAS No.: 2613388-66-0
M. Wt: 149.58 g/mol
InChI Key: OXKRLTSOIRRLPS-UHFFFAOYSA-N
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Description

2-(4H-1,2,4-triazol-3-yl)ethan-1-ol hydrochloride is an organic compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4H-1,2,4-triazol-3-yl)ethan-1-ol hydrochloride typically involves the reaction of 4H-1,2,4-triazole with ethylene oxide in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The resulting 2-(4H-1,2,4-triazol-3-yl)ethan-1-ol is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

On an industrial scale, the production of this compound involves continuous flow processes that allow for efficient and scalable synthesis. These processes often utilize microwave-assisted synthesis to reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions

2-(4H-1,2,4-triazol-3-yl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone or aldehyde, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2-(4H-1,2,4-triazol-3-yl)ethan-1-ol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4H-1,2,4-triazol-3-yl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets. In biological systems, the triazole ring can interact with enzymes and proteins, inhibiting their activity. This inhibition can disrupt essential biological processes, leading to the compound’s antifungal and antibacterial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4H-1,2,4-triazol-3-yl)ethan-1-ol hydrochloride is unique due to its specific structure, which allows for versatile chemical modifications and a broad range of applications. Its ability to form stable salts with hydrochloric acid enhances its solubility and stability, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

2613388-66-0

Molecular Formula

C4H8ClN3O

Molecular Weight

149.58 g/mol

IUPAC Name

2-(1H-1,2,4-triazol-5-yl)ethanol;hydrochloride

InChI

InChI=1S/C4H7N3O.ClH/c8-2-1-4-5-3-6-7-4;/h3,8H,1-2H2,(H,5,6,7);1H

InChI Key

OXKRLTSOIRRLPS-UHFFFAOYSA-N

Canonical SMILES

C1=NNC(=N1)CCO.Cl

Purity

95

Origin of Product

United States

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